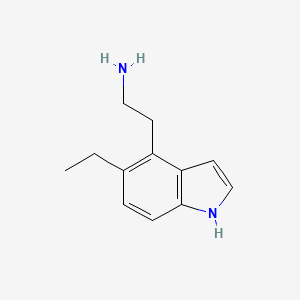

1H-Indole-4-ethanamine, 5-ethyl-

Beschreibung

Contextualization within Indole (B1671886) Alkaloid and Tryptamine (B22526) Analog Research

Indole alkaloids represent a vast and structurally diverse family of natural and synthetic compounds, many of which possess profound biological activities. At the core of this family lies the indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive natural products. wikipedia.orgwww.gov.uk Tryptamine, or 3-(2-aminoethyl)indole, is a foundational indole alkaloid that serves as a crucial neurotransmitter and a precursor to a wide array of more complex alkaloids. wikipedia.org The study of tryptamine analogs, through modification of the indole ring or the ethylamine (B1201723) side chain, is a cornerstone of neuropharmacology and drug discovery. The compound , 1H-Indole-4-ethanamine, 5-ethyl-, is a structural isomer of the more common tryptamines, with the ethanamine side chain located at the 4-position of the indole ring. This seemingly subtle isomeric difference can lead to significant changes in how the molecule interacts with biological targets.

Significance of the Indole Nucleus and Ethanamine Moiety in Chemical Biology

The indole nucleus is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allow it to bind to a wide range of biological receptors and enzymes. nih.gov The ethanamine side chain is equally significant, as it provides a basic nitrogen center that is often protonated at physiological pH. This positive charge is crucial for interactions with the acidic residues of amino acids in receptor binding pockets, particularly in neurotransmitter receptors. biomolther.org The combination of the indole scaffold and the ethanamine moiety is a hallmark of many serotonergic and psychedelic compounds, which derive their activity from their structural similarity to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). wikipedia.orgbiomolther.org

Rationale for Focused Investigation of 1H-Indole-4-ethanamine, 5-ethyl-

The specific placement of the ethanamine group at the 4-position of the indole ring, as in 1H-Indole-4-ethanamine, 5-ethyl-, presents a unique structural motif that deviates from the more extensively studied 3-substituted tryptamines. Research on 4-substituted tryptamines has revealed that this substitution pattern can lead to distinct pharmacological profiles, including altered receptor selectivity and potency. nih.gov Furthermore, the presence of a small alkyl group, such as an ethyl group, at the 5-position is known to influence the lipophilicity and electronic properties of the indole ring, which in turn can modulate binding affinity and functional activity at various receptors. acs.org The focused investigation of 1H-Indole-4-ethanamine, 5-ethyl- is therefore driven by the potential for novel pharmacological properties arising from this specific combination of structural features.

Overview of Current Knowledge and Research Gaps Pertaining to 5-Substituted Indole-4-ethanamines

While the broader class of substituted tryptamines has been the subject of extensive research, specific data on 1H-Indole-4-ethanamine, 5-ethyl- is conspicuously absent from the scientific literature. There is a significant body of work on 5-substituted tryptamines (3-ethanamine derivatives), which has established clear structure-activity relationships. For instance, the nature of the substituent at the 5-position is a key determinant of affinity for serotonin receptors. acs.org

However, the isomeric shift of the ethanamine side chain to the 4-position, coupled with 5-substitution, represents a largely unexplored area of chemical space. The synthesis of 4-substituted tryptamine derivatives has been described as being more challenging than their 3-substituted counterparts, which may contribute to the scarcity of research in this area. lookchem.com Consequently, there is a clear research gap concerning the synthesis, physicochemical properties, and pharmacological activity of 1H-Indole-4-ethanamine, 5-ethyl-. The potential for this compound to exhibit unique interactions with biological targets, by presenting its key pharmacophoric elements in a distinct spatial arrangement, remains a compelling and unanswered question in medicinal chemistry.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

68643-22-1 |

|---|---|

Molekularformel |

C12H16N2 |

Molekulargewicht |

188.27 g/mol |

IUPAC-Name |

2-(5-ethyl-1H-indol-4-yl)ethanamine |

InChI |

InChI=1S/C12H16N2/c1-2-9-3-4-12-11(6-8-14-12)10(9)5-7-13/h3-4,6,8,14H,2,5,7,13H2,1H3 |

InChI-Schlüssel |

SLXLZGAZTRIJNK-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=C(C=C1)NC=C2)CCN |

Kanonische SMILES |

CCC1=C(C2=C(C=C1)NC=C2)CCN |

Synonyme |

5-ethyltryptamine |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1h Indole 4 Ethanamine, 5 Ethyl and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1H-Indole-4-ethanamine, 5-ethyl- offers several logical pathways for its synthesis. The primary strategic disconnections involve the ethylamine (B1201723) side chain at the C4 position and the formation of the indole (B1671886) nucleus itself.

One major disconnection is at the C4-Cα bond of the side chain. This suggests an approach where a functional group at the C4 position of a pre-formed 5-ethylindole (B1590493) nucleus is elaborated into the ethanamine moiety. For instance, a 5-ethyl-1H-indole-4-carbaldehyde could serve as a key intermediate. This aldehyde can be constructed from a 5-ethylindole through a formylation reaction.

A second approach involves disconnecting the C-N bond of the side chain, leading back to a 2-(5-ethyl-1H-indol-4-yl)ethanol or a corresponding halide, which could be subjected to amination.

A more fundamental disconnection breaks down the indole ring itself. This could involve classical indole syntheses like the Fischer, Bischler, or Madelung methods, starting from appropriately substituted aniline (B41778) or N-acylanisidine precursors. For the target molecule, this would necessitate a starting material like 4-ethyl-2-methylaniline (B3056488) or a related compound that already contains the ethyl group at the correct position relative to the eventual indole nitrogen.

These disconnections form the basis for the synthetic strategies detailed in the subsequent sections.

Classical Synthetic Approaches for Indole-4-ethanamines

Traditional methods for the synthesis of indole alkaloids and related structures provide a robust foundation for constructing indole-4-ethanamines. These approaches often rely on well-established named reactions that build the key structural features step-by-step.

Henry Reaction and Subsequent Reduction Pathways

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that serves as an effective method for installing a two-carbon side chain onto an aromatic ring. wikipedia.orgorganic-chemistry.org For the synthesis of 1H-Indole-4-ethanamine, 5-ethyl-, this pathway would commence with a 5-ethyl-1H-indole-4-carbaldehyde.

The reaction involves the base-catalyzed condensation of the aldehyde with a nitroalkane, typically nitromethane. wikipedia.org This forms a β-nitro alcohol intermediate, which is prone to dehydration, especially under acidic or heated conditions, to yield a 4-(2-nitrovinyl)-5-ethyl-1H-indole. organic-chemistry.org The final step is the reduction of the nitro group to an amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel. youtube.com This reduction concurrently reduces the alkene double bond, yielding the saturated ethanamine side chain.

| Step | Reactants | Key Intermediate/Product |

| 1. Henry Reaction | 5-ethyl-1H-indole-4-carbaldehyde, Nitromethane, Base (e.g., NaOH) | 1-(5-ethyl-1H-indol-4-yl)-2-nitroethanol |

| 2. Dehydration | 1-(5-ethyl-1H-indol-4-yl)-2-nitroethanol, Acid/Heat | 5-ethyl-4-(2-nitrovinyl)-1H-indole |

| 3. Reduction | 5-ethyl-4-(2-nitrovinyl)-1H-indole, Reducing Agent (e.g., LiAlH4) | 1H-Indole-4-ethanamine, 5-ethyl- |

This pathway is highly versatile due to the wide availability of aldehydes and nitroalkanes and the reliability of the reduction step. researchgate.net

Pictet-Spengler Cyclization Approaches with 4-Substituted Indoles

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydro-β-carbolines, which are core structures in many indole alkaloids. ebrary.net The reaction involves the cyclization of a tryptamine (B22526) (an indole-3-ethanamine) with an aldehyde or ketone under acidic conditions. ebrary.netnih.gov The mechanism proceeds through the formation of an iminium ion intermediate, which is then attacked by the electron-rich C2 or C3 position of the indole ring, leading to a spirocyclic intermediate that rearranges to form the fused ring system. ebrary.net

While the classical Pictet-Spengler reaction utilizes tryptamines to form a new ring at the C2-C3 position, its direct application to synthesize a C4-substituted ethanamine is not straightforward. However, it is a cornerstone in the synthesis of complex indole analogues. For instance, if a tryptamine derivative bearing a substituent at the 4-position undergoes the Pictet-Spengler reaction, it leads to a tetrahydro-β-carboline with that substituent preserved. The synthesis of the required 4-substituted tryptamine precursor would rely on other methods of indole functionalization. The reaction's utility lies in its ability to construct complex, polycyclic indole structures, often with high stereocontrol. nih.govresearchgate.net

Modern Catalytic Methods in Indole Synthesis

Advances in organometallic chemistry have introduced a suite of powerful catalytic methods for the synthesis and functionalization of indoles, offering milder reaction conditions, greater functional group tolerance, and access to novel chemical space. tandfonline.comresearchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become indispensable for constructing the indole nucleus and for its subsequent functionalization. dntb.gov.uamdpi.com Palladium, copper, rhodium, and ruthenium catalysts are frequently employed for C-C and C-N bond formation. tandfonline.com

For the synthesis of the 5-ethyl-1H-indole-4-ethanamine core, one could envision a strategy starting with a di-halogenated benzene (B151609) derivative. A selective coupling reaction, such as a Suzuki or Sonogashira coupling, could install the ethyl group and a precursor for the indole ring. Subsequent cyclization, often catalyzed by palladium or copper, would form the indole core. researchgate.net

Alternatively, a pre-formed 4-halo-5-ethylindole could be subjected to transition metal-catalyzed cross-coupling reactions to build the ethanamine side chain. For example, a Heck reaction with N-vinylacetamide followed by hydrolysis and reduction, or a Sonogashira coupling with a protected amino-alkyne followed by reduction, could furnish the desired product. These methods provide a modular approach to a wide range of substituted indoles. tandfonline.comnih.gov

Examples of Catalytic Reactions in Indole Synthesis:

| Reaction Type | Catalyst Example | Application |

| Heck Coupling | Pd(OAc)2 | C-C bond formation to add vinyl groups to halo-indoles. |

| Suzuki Coupling | Pd(PPh3)4 | C-C bond formation to couple halo-indoles with boronic acids. |

| Sonogashira Coupling | Pd/Cu | C-C bond formation to couple halo-indoles with terminal alkynes. |

| Buchwald-Hartwig | Pd catalysts | C-N bond formation for indole ring synthesis from anilines. |

Stereoselective and Enantioselective Synthetic Routes

The synthesis of chiral indole derivatives is of significant interest due to their prevalence in biologically active molecules. Modern catalytic methods have enabled the development of highly stereoselective and enantioselective routes.

In the context of the Henry reaction pathway, asymmetric catalysis can be employed to control the stereochemistry of the β-nitro alcohol intermediate. Chiral metal complexes, such as those involving copper with bis(oxazoline) or diamine ligands, have proven effective in catalyzing enantioselective Henry reactions, often yielding products with high enantiomeric excess (ee). organic-chemistry.orgresearchgate.net

For Pictet-Spengler reactions, enantioselectivity can be induced by using a chiral tryptamine derived from an amino acid like tryptophan or by employing chiral Brønsted acid catalysts. nih.govnih.gov These catalysts can create a chiral environment around the iminium ion intermediate, directing the nucleophilic attack of the indole ring to one face of the molecule, thereby establishing a stereocenter with high fidelity. The development of such catalytic asymmetric reactions is a key focus of modern organic synthesis. nih.gov

Functional Group Interconversions and Protecting Group Strategies

The synthesis of complex molecules like 1H-Indole-4-ethanamine, 5-ethyl-, relies heavily on functional group interconversions (FGI) and the use of protecting groups. These strategies allow for the selective modification of a molecule's structure.

A common synthetic route to tryptamines involves the reduction of a corresponding indolyl acetonitrile (B52724) or the decarboxylation of a tryptamine-2-carboxylic acid derivative google.com. For a molecule like 1H-Indole-4-ethanamine, 5-ethyl-, a key functional group interconversion would be the reduction of a nitrile group at the terminus of the ethyl side chain to form the primary amine of the ethanamine moiety. This transformation is often achieved using powerful reducing agents like lithium aluminum hydride.

Protecting groups are crucial for preventing reactive sites, such as the indole nitrogen (N-H) and the side-chain amine, from undergoing undesired reactions. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

For the Indole Nitrogen: The indole nitrogen can be protected with various groups to prevent side reactions during subsequent synthetic steps. The 2-phenylsulfonylethyl group has been shown to be an effective protecting group for the indole nitrogen. It can be readily removed under basic conditions researchgate.net. Another strategy involves the use of a p-methoxyphenylsulfonyl group, which allows for the formation of an anion at the 2-position of the indole ring for further functionalization researchgate.net. The N-in-2,4-dimethylpent-3-yloxycarbonyl (Doc) group is another option, providing stability against nucleophiles and being cleavable under strong acid conditions rsc.org.

For the Ethanamine Side Chain: The primary amine of the ethanamine side chain is also highly reactive and typically requires protection. Carbamates, such as tert-butyloxycarbonyl (Boc), are commonly employed due to their stability and ease of removal with acid organic-chemistry.org. Sulfonamides, such as the p-toluenesulfonyl (tosyl) group, can also be used to protect the amine nih.gov. The selection of a protecting group for the amine must be orthogonal to the one used for the indole nitrogen, meaning they can be removed under different conditions, allowing for selective deprotection.

The following table summarizes common protecting groups used in tryptamine synthesis:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Indole Nitrogen | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) organic-chemistry.org |

| Indole Nitrogen | Benzenesulfonyl | Bes | Base (e.g., NaOH) |

| Indole Nitrogen | 2-Phenylsulfonylethyl | - | Base researchgate.net |

| Amino Group | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) organic-chemistry.org |

| Amino Group | Carbobenzyloxy | Cbz | Hydrogenolysis |

| Amino Group | p-Toluenesulfonyl | Ts (Tosyl) | Strong Acid or Reducing Agents |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of synthetic intermediates and the final 1H-Indole-4-ethanamine, 5-ethyl- product are critical steps to ensure the compound's purity and identity. A combination of techniques is typically employed.

Chromatography: Column chromatography is a fundamental technique for separating compounds based on their differential adsorption to a stationary phase. For tryptamine derivatives, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and a polar solvent like methanol (B129727) google.com. The ratio of the solvents is adjusted to achieve optimal separation. High-performance liquid chromatography (HPLC) offers higher resolution and is often used for final purification and analysis proquest.comsielc.com. Reverse-phase columns, such as C18, are frequently used in HPLC for the separation of tryptamines scielo.org.za.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution youtube.com. The choice of solvent is crucial; the compound should be soluble at high temperatures and less soluble at lower temperatures. For tryptamine derivatives, solvents like ethyl acetate, cyclohexane, and benzene have been used for recrystallization google.comerowid.org.

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in different immiscible liquids. For instance, after a reaction, the product might be extracted from an aqueous layer into an organic solvent like dichloromethane google.commdma.ch. The pH of the aqueous layer can be adjusted to control the solubility of the tryptamine, which is a basic compound.

The following table outlines common purification techniques and their applications in the synthesis of tryptamine derivatives:

| Technique | Principle | Application in Tryptamine Synthesis |

| Column Chromatography | Differential adsorption of compounds to a stationary phase. | Separation of synthetic intermediates and final products. google.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase. | Final purification and purity analysis. proquest.comsielc.com |

| Crystallization | Formation of a solid crystalline structure from a solution. | Purification of solid final products and intermediates. youtube.commdpi.com |

| Extraction | Separation based on differential solubility in immiscible liquids. | Initial work-up of reaction mixtures to separate the product from byproducts and reagents. google.commdma.ch |

Biochemical and Biological Interaction Studies in Vitro and Pre Clinical in Vivo Models

In Vitro Receptor Ligand Binding Affinity Profiling

No specific in vitro receptor ligand binding affinity data for 1H-Indole-4-ethanamine, 5-ethyl- has been identified in published scientific literature. Studies on analogous indole (B1671886) ethylamine (B1201723) structures suggest potential interactions with various receptor systems.

Serotonin (B10506) Receptor Subtype Affinities (e.g., 5-HT1A, 5-HT2A, 5-HT6)

Derivatives of indole ethylamine are well-documented for their affinity for serotonin (5-HT) receptors. For instance, various substituted tryptamines, which share the core indole ethylamine scaffold, exhibit a range of binding affinities for 5-HT receptor subtypes. Research on compounds such as N1-azinylsulfonyl-1H-indoles has demonstrated high affinity for the 5-HT6 receptor, identifying them as potent antagonists. acs.org Other studies on fluorinated tryptamine (B22526) analogs have shown that substitutions on the indole ring can significantly alter affinity for both 5-HT1A and 5-HT2A receptors. purdue.edu However, without direct experimental data, the specific binding profile of 1H-Indole-4-ethanamine, 5-ethyl- at these or other 5-HT receptor subtypes remains speculative.

Other Neurotransmitter Receptor Systems (e.g., Dopaminergic, Adrenergic)

The interaction of indole ethylamine derivatives with other neurotransmitter systems, such as the dopaminergic and adrenergic systems, has been explored. For example, studies on cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles, a class of constrained indole ethylamines, have demonstrated binding affinity at both dopamine (B1211576) D1 and D2 receptors. purdue.edu It is also recognized that some dopaminergic ligands can exhibit cross-reactivity with α2-adrenergic and serotonin receptors. Current time information in Bangalore, IN. The potential for 1H-Indole-4-ethanamine, 5-ethyl- to bind to these receptors would depend on its specific three-dimensional structure and electronic properties, which has not been experimentally determined.

Nuclear Receptor Activation Studies (e.g., PPARα)

Recent research has highlighted the role of novel indole ethylamine derivatives as regulators of lipid metabolism through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). nih.govwikipedia.org In these studies, specific synthetic derivatives were shown to effectively activate PPARα in cellular models. nih.govwikipedia.org This suggests that the indole ethylamine scaffold can be a template for designing ligands for this nuclear receptor. Whether the specific structure of 1H-Indole-4-ethanamine, 5-ethyl- allows for such an interaction is unknown.

Enzyme Inhibition and Activation Assays (e.g., N-methyltransferases)

The potential for 1H-Indole-4-ethanamine, 5-ethyl- to interact with enzymes such as indolethylamine-N-methyltransferase (INMT) is of interest, given that tryptamine, a related compound, is a known substrate for this enzyme. Studies have shown that N,N-dimethyltryptamine (DMT) and other tryptamine derivatives can act as inhibitors of INMT. The presence of the 5-ethyl group on the indole ring of 1H-Indole-4-ethanamine, 5-ethyl- could influence its ability to bind to and potentially inhibit or be a substrate for N-methyltransferases, but no specific enzymatic data is currently available.

Cellular Assays for Mechanistic Elucidation (Excluding Antiproliferative/Cytotoxicity)

Cellular assays are crucial for understanding the functional consequences of receptor binding or enzyme modulation.

Intracellular Signaling Pathway Modulation

The activation of G-protein coupled receptors, such as the serotonin and dopamine receptors, by a ligand initiates a cascade of intracellular signaling events. For example, activation of the 5-HT1A receptor is coupled to the inhibition of adenylyl cyclase and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels. Conversely, 5-HT2A receptor activation typically leads to the activation of phospholipase C and subsequent mobilization of intracellular calcium. The activation of nuclear receptors like PPARα leads to changes in gene expression related to lipid metabolism. nih.govwikipedia.org Without experimental data on the binding of 1H-Indole-4-ethanamine, 5-ethyl- to any specific receptor or enzyme, it is not possible to determine which, if any, intracellular signaling pathways it might modulate.

Lack of Publicly Available Research Data on 1H-Indole-4-ethanamine, 5-ethyl-

Despite a comprehensive search of scientific literature and databases, no publicly available research data was found for the chemical compound 1H-Indole-4-ethanamine, 5-ethyl-. Consequently, it is not possible to provide an article detailing its biochemical and biological interactions as requested.

The specific areas of investigation for which no information could be located include:

Neurotransmitter Reuptake Inhibition (In Vitro): There are no published studies detailing the inhibitory effects of 1H-Indole-4-ethanamine, 5-ethyl- on the reuptake of neurotransmitters such as serotonin, dopamine, or norepinephrine.

Investigation in Isolated Organ and Ex Vivo Tissue Preparations: No research could be found that examines the effects of this compound on isolated organs or ex vivo tissues, which would provide insights into its physiological or pharmacological activity at a tissue level.

Pre-Clinical In Vivo Mechanistic Investigations in Animal Models: There is a lack of published pre-clinical studies in animal models that would elucidate the compound's biological mechanisms. This includes:

Neurophysiological and Neurochemical Alterations in Rodent Models: No data is available on how 1H-Indole-4-ethanamine, 5-ethyl- might alter brain chemistry or electrical activity in rodents.

Behavioral Phenotyping Related to Specific Target Modulation: There are no studies linking the administration of this compound to specific behavioral changes in animals that would suggest modulation of a particular biological target.

The absence of information suggests that 1H-Indole-4-ethanamine, 5-ethyl- may be a novel compound that has not yet been a subject of published scientific research, or it may be a compound that has been synthesized but not biologically characterized in the public domain. Therefore, the creation of a scientifically accurate article with the requested detailed sections and data tables is not feasible at this time.

Metabolic Pathway Elucidation for 1h Indole 4 Ethanamine, 5 Ethyl in Vitro and Pre Clinical in Vivo

In Vitro Hepatic Microsomal and Hepatocyte Stability Studies

No data is available regarding the in vitro stability of 1H-Indole-4-ethanamine, 5-ethyl- in either hepatic microsomes or hepatocytes from any species. Such studies would typically involve incubating the compound with these liver cell fractions and measuring its disappearance over time to determine its intrinsic clearance.

Identification of Major Metabolic Pathways

There is no information identifying the major metabolic pathways for 1H-Indole-4-ethanamine, 5-ethyl-.

Cytochrome P450 (CYP) Isoform-Specific Metabolism

Without experimental data, the specific Cytochrome P450 (CYP) isoforms responsible for the metabolism of 1H-Indole-4-ethanamine, 5-ethyl- are unknown. Reaction phenotyping studies using a panel of recombinant human CYP enzymes would be necessary to identify the contribution of individual isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

No studies have been published that investigate the potential for 1H-Indole-4-ethanamine, 5-ethyl- to undergo Phase II conjugation reactions. Therefore, it is unknown if it is a substrate for enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).

Metabolite Isolation and Structural Characterization (Advanced Techniques)

As no metabolism studies have been conducted, there has been no isolation or structural characterization of any metabolites of 1H-Indole-4-ethanamine, 5-ethyl-. The application of advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy would be required to elucidate the structures of any potential metabolites.

Enzyme Induction and Inhibition Potential (In Vitro)

There is no available data on the potential of 1H-Indole-4-ethanamine, 5-ethyl- to induce or inhibit drug-metabolizing enzymes. In vitro assays using human hepatocytes or specific CYP isoforms would be needed to assess its potential for drug-drug interactions.

Advanced Analytical Methodologies for 1h Indole 4 Ethanamine, 5 Ethyl Quantification and Purity Assessment

Chromatographic Techniques for Separation and Quantificationresearchgate.netnih.govjapsonline.comcetjournal.itmdpi.com

Chromatographic methods are essential for separating 1H-Indole-4-ethanamine, 5-ethyl- from complex mixtures and accurately determining its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole (B1671886) derivatives due to its high resolution and sensitivity. nih.govpubcompare.ai Method development for 1H-Indole-4-ethanamine, 5-ethyl- would typically involve optimizing several key parameters to achieve a robust and reliable separation.

Method Development: A common approach for indole compounds is reversed-phase HPLC (RP-HPLC). nih.govcetjournal.it This involves a non-polar stationary phase, such as a C8 or C18 column, and a polar mobile phase. nih.govpubcompare.ai The mobile phase often consists of a mixture of an aqueous component (like water with a pH modifier such as formic acid or ammonium (B1175870) acetate) and an organic modifier (like methanol (B129727) or acetonitrile). mdpi.compubcompare.ainih.gov A gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure good separation of compounds with varying polarities. nih.govnih.gov Detection is commonly performed using a UV detector, often at a wavelength of 280 nm, which is a characteristic absorbance wavelength for the indole ring. cetjournal.itpubcompare.ai

Validation: Once a method is developed, it must be validated to ensure its accuracy, precision, linearity, and sensitivity. mdpi.com Validation parameters typically include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specific range. nih.gov

Precision: Assessing the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.net

Accuracy: Determining the closeness of the measured value to the true value. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. nih.gov

A study on the analysis of various indole compounds using RP-HPLC with fluorimetric detection demonstrated linearity over a concentration range of 0.0625–125 μg mL-1 with detection limits below 0.015 μg mL-1. nih.gov

Interactive Data Table: Typical HPLC Parameters for Indole Analysis

| Parameter | Value | Reference |

| Column | Reversed-phase C8 or C18 | nih.govpubcompare.ai |

| Mobile Phase | Methanol/Water or Acetonitrile (B52724)/Water with formic acid or ammonium acetate (B1210297) | pubcompare.ainih.gov |

| Elution | Gradient | nih.govnih.gov |

| Flow Rate | 1.0 mL/min | pubcompare.ai |

| Detection | UV at 280 nm or Fluorescence (λex = 280 nm, λem = 350 nm) | nih.govpubcompare.ai |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of tryptamine (B22526) analogs like 1H-Indole-4-ethanamine, 5-ethyl-. researchgate.netfree.fr It is particularly useful for identification, and when coupled with derivatization, it can provide excellent separation and sensitivity. researchgate.net

For many tryptamines, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. researchgate.net A common derivatization agent is trimethylsilyl (B98337) (TMS), which reacts with active hydrogens on the amine and indole nitrogen. researchgate.net The resulting TMS derivatives are more suitable for GC separation. researchgate.net The separation is typically performed on a low-polarity capillary column, such as a DB-1ms or DB-5MS. researchgate.netnih.govfree.fr

The mass spectrometer provides structural information, with the electron ionization (EI) source generating characteristic fragmentation patterns that can be used to identify the compound. nih.gov These fragmentation patterns can also help in differentiating between structural isomers. researchgate.net

A study on the simultaneous determination of various tryptamine analogs found that GC-MS after TMS derivatization was a primary choice for identification. researchgate.net

Interactive Data Table: GC-MS Parameters for Tryptamine Analysis

| Parameter | Value | Reference |

| Column | DB-1ms or DB-5MS capillary column | researchgate.netnih.govfree.fr |

| Derivatization | Trimethylsilylation (TMS) | researchgate.net |

| Carrier Gas | Helium | japsonline.com |

| Ionization | Electron Ionization (EI) | nih.gov |

| Detection | Mass Spectrometry (Scan mode for identification) | free.fr |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Complex Matrices

For the detection of trace amounts of 1H-Indole-4-ethanamine, 5-ethyl- in complex biological matrices such as blood, urine, or hair, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity. nih.govnih.govresearchgate.netnih.gov

This technique combines the separation power of HPLC with the highly specific and sensitive detection capabilities of tandem mass spectrometry. The HPLC part separates the components of the mixture, and the mass spectrometer then ionizes the analyte and fragments it in a controlled manner.

In a typical LC-MS/MS method for tryptamines, a reversed-phase column is used with a gradient elution of a mobile phase containing an organic solvent and an aqueous buffer. researchgate.netnih.gov The mass spectrometer is often operated in the positive electrospray ionization (ESI+) mode. researchgate.net For quantitative analysis, the multiple reaction monitoring (MRM) mode is employed, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. nih.govnih.gov This provides a high degree of selectivity, minimizing interference from the matrix. nih.gov

A validated UHPLC-MS/MS method for the detection of 16 tryptamines in hair demonstrated limits of detection ranging from 0.1 to 20 pg/mg, highlighting the exceptional sensitivity of this technique. researchgate.netnih.gov

Spectroscopic Techniques for Structural Confirmation (Beyond Basic Identification)

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of 1H-Indole-4-ethanamine, 5-ethyl- and its metabolites.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies and Conformational Analysisyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure and conformation of molecules in solution. youtube.com Advanced NMR techniques can provide even deeper insights.

Isotopic Labeling: Isotopic labeling, where atoms like 13C and 15N are incorporated into the molecule, can significantly enhance NMR studies. sigmaaldrich.comnih.govsigmaaldrich.com For a compound like 1H-Indole-4-ethanamine, 5-ethyl-, isotopic labeling could be achieved biosynthetically by providing labeled precursors, such as labeled tryptophan, to an organism or enzymatic system capable of producing the compound. nih.gov This approach simplifies complex spectra and allows for the use of more advanced NMR experiments to probe specific atomic connectivities and spatial relationships. nih.govnih.gov Reverse labeling, where the bulk of the protein is labeled but specific residues are not, can also be used to simplify spectra. nih.gov

Conformational Analysis: Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule in solution. This would be particularly interesting for the flexible ethanamine side chain of 1H-Indole-4-ethanamine, 5-ethyl-.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Metabolitespharmaron.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of a molecule and identifying its metabolites. pharmaron.comnih.gov

When 1H-Indole-4-ethanamine, 5-ethyl- is metabolized, various chemical modifications can occur, such as hydroxylation, N-dealkylation, or oxidation. HRMS can precisely measure the mass of these metabolites, allowing for the determination of their elemental formulas. pharmaron.com For example, the addition of an oxygen atom (hydroxylation) would result in a specific mass shift that can be accurately detected by HRMS.

By coupling HRMS with liquid chromatography (LC-HRMS), complex mixtures of metabolites can be separated and their exact masses determined. nih.gov This information, combined with fragmentation data from tandem mass spectrometry (MS/MS), allows for the confident identification of the structures of the metabolites. pharmaron.com This approach is crucial for understanding the biotransformation pathways of 1H-Indole-4-ethanamine, 5-ethyl-. pharmaron.com

Chiral Separation and Enantiomeric Purity Analysis

The presence of a chiral center in many substituted tryptamines necessitates the development of stereoselective analytical methods to separate and quantify the individual enantiomers. The biological activity of enantiomers can differ significantly, making the determination of enantiomeric purity a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

For tryptamine derivatives, polysaccharide-based CSPs and cyclodextrin-based columns have shown considerable success. For instance, an Astec® Cyclobond I™ 2000 column, which is a beta-cyclodextrin-based CSP, has been successfully employed for the enantioseparation of various chiral tryptamine derivatives. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Gas chromatography (GC) can also be utilized for enantiomeric purity analysis, often requiring derivatization of the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. A potential derivatizing agent for 1H-Indole-4-ethanamine, 5-ethyl- is (-)-(1R)-menthyl chloroformate, which has been used for the GC analysis of other chiral amines.

Table 1: Hypothetical Chiral HPLC Method for 1H-Indole-4-ethanamine, 5-ethyl-

| Parameter | Condition |

| Column | Astec® Cyclobond I™ 2000 (or similar beta-cyclodextrin (B164692) CSP) |

| Mobile Phase | Acetonitrile/Methanol/Triethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

Table 2: Hypothetical Chiral GC Method for 1H-Indole-4-ethanamine, 5-ethyl- after Derivatization

| Parameter | Condition |

| Derivatizing Agent | (-)-(1R)-Menthyl Chloroformate |

| Column | VF-1ms (or similar non-polar capillary column) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Expected Outcome | Separation of the diastereomeric carbamates |

Impurity Profiling and Related Substance Determination

Impurity profiling is a crucial step in the quality assessment of any chemical compound, as impurities can affect its properties and, in a pharmaceutical context, its safety and efficacy. The impurities in 1H-Indole-4-ethanamine, 5-ethyl- can originate from the starting materials, intermediates, by-products of the synthesis, or degradation products.

The synthesis of substituted tryptamines can lead to various impurities. For example, in syntheses involving the Speeter-Anthony tryptamine synthesis, residual starting materials like the corresponding indole and oxalyl chloride, as well as intermediates such as the ketoamide, could be present in the final product if not properly purified. Another common impurity in tryptamine synthesis is the formation of β-carboline derivatives through a Pictet-Spengler type reaction.

A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling. High-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) or a mass spectrometer (HPLC-MS) is a powerful tool for the detection and quantification of impurities. Gas chromatography-mass spectrometry (GC-MS) is also highly effective, particularly for volatile impurities. researchgate.net

Table 3: Potential Impurities in 1H-Indole-4-ethanamine, 5-ethyl- and Recommended Analytical Techniques

| Potential Impurity | Chemical Name | Likely Origin | Recommended Analytical Technique |

| Starting Material | 5-ethyl-1H-indole | Incomplete reaction | HPLC-UV, GC-MS |

| Intermediate | 2-(5-ethyl-1H-indol-4-yl)-2-oxoacetamide | Incomplete reduction | HPLC-UV, LC-MS |

| By-product | 6-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Pictet-Spengler reaction | HPLC-UV, LC-MS, GC-MS |

| Reagent-related | Oxalyl chloride | Residual from synthesis | GC-MS (after derivatization) |

| Degradation Product | 5-ethyl-1H-indole-4-carbaldehyde | Oxidation | HPLC-UV, LC-MS |

The development and validation of robust analytical methods for chiral separation and impurity profiling are essential for ensuring the quality and consistency of 1H-Indole-4-ethanamine, 5-ethyl-. The use of techniques such as chiral HPLC, chiral GC, HPLC-MS, and GC-MS allows for a comprehensive characterization of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h Indole 4 Ethanamine, 5 Ethyl Analogues

Systematic Design and Synthesis of Derivatives based on 1H-Indole-4-ethanamine, 5-ethyl-

The systematic design of analogues of 1H-Indole-4-ethanamine, 5-ethyl- often begins with the core indole (B1671886) scaffold, which is known to interact with a wide array of biological targets. nih.gov The synthesis of these derivatives typically involves multi-step sequences starting from commercially available substituted indoles or anilines. luc.edunih.gov

A common synthetic strategy involves the modification of a pre-formed indole ring. For instance, starting with a 5-substituted indole, such as 5-hydroxyindole, a multi-step synthesis can be employed to introduce the 4-(2-aminoethyl) side chain. nih.gov This might involve protecting the indole nitrogen, followed by electrophilic substitution or directed ortho-metalation to introduce a functional group at the C4 position, which is then elaborated to the desired ethanamine side chain. The synthesis of 5-substituted indoles themselves can be achieved through methods like the Fischer or Gassman indole synthesis, although these can have limitations regarding regioselectivity and substrate scope. luc.edu A more direct approach for 5-substituted indoles involves the cyclization of acetal (B89532) derivatives of α-anilino acetaldehydes, which has proven effective for indoles with electron-donating substituents. luc.edu

Modern synthetic routes often employ protecting group strategies to achieve regioselectivity. For example, the indole nitrogen is commonly protected with groups like tert-butyloxycarbonyl (Boc) or p-methoxybenzyl (PMB) to facilitate reactions at other positions of the indole ring. nih.govsemanticscholar.org The synthesis of various indole ethylamine (B1201723) derivatives can start from tryptamine (B22526), involving steps such as N-Boc protection, oxidation, N1-protection, and reduction to yield key intermediates. nih.govsemanticscholar.org

Table 1: Examples of Synthetic Strategies for Indole Derivatives

| Starting Material | Key Steps | Resulting Scaffold | Reference |

|---|---|---|---|

| Tryptamine | N-Boc protection, benzylic oxidation, N1-PMB protection, reduction | Substituted Indole Ethylamine | nih.gov |

| 5-Hydroxyindole | Multi-step synthesis including N- and O-alkylation | 4-(2-N,N-di-n-propylaminoethyl)-5-methoxyindole | nih.gov |

| Substituted Aniline (B41778) | Alkylation with α-haloacetaldehyde acetals, cyclization | 5-Substituted Indole | luc.edu |

Positional and Substituent Effects on Biological Interactions

The biological activity of indole-based compounds is highly sensitive to the nature and position of substituents on the indole ring. For analogues of 1H-Indole-4-ethanamine, 5-ethyl-, modifications at various positions can dramatically alter their interaction with biological targets.

Position 5: The ethyl group at the C5 position is a key feature. Altering this substituent can influence lipophilicity and steric interactions within a receptor's binding pocket. Replacing it with other alkyl groups, halogens, or hydrogen-bonding moieties can modulate activity and selectivity. For example, in a series of indole derivatives targeting peroxisome proliferator-activated receptor alpha (PPARα), a bromine substituent at the C6 position was found to enhance bioactivity compared to unsubstituted analogues. nih.govsemanticscholar.org

Position 4: The ethanamine side chain at C4 is critical for the interaction of many indoleamines with their targets. Its length, flexibility, and the nature of the terminal amine are primary determinants of activity.

Indole Nitrogen (N1): Substitution on the indole nitrogen can impact the molecule's electronic properties and its ability to act as a hydrogen bond donor. N-methylation or benzylation can alter metabolic stability and receptor affinity. nih.gov

Other Positions (C2, C3, C6, C7): Modifications at these positions are also explored to fine-tune activity. For instance, studies on cytosolic phospholipase A2α inhibitors showed that introducing butanoyl- or hexanoyl-substituents at the C3 position could modulate metabolic stability and aqueous solubility without significantly affecting inhibitory potency. nih.gov The pharmacophore for some selective enzyme inhibitors often involves a planar indole scaffold that interacts with hydrophobic pockets, where substituents can form key interactions. nih.gov

Chain Length and Branching Variations on the Ethanamine Moiety

The ethanamine side chain at the C4 position is a crucial pharmacophoric element. Variations in its length and branching pattern can significantly affect biological activity by altering the distance and orientation of the terminal amino group relative to the indole core.

Chain Length: Extending the two-carbon (ethyl) chain to a three-carbon (propyl) or four-carbon (butyl) chain can change the molecule's ability to bridge binding sites on a receptor. Conversely, shortening the chain to a single carbon (methyl) would drastically alter its conformational flexibility and positioning of the amine.

Branching: Introducing methyl or other small alkyl groups on the α- or β-carbons of the ethylamine chain can restrict conformational freedom. This can lead to an increase in receptor selectivity by favoring a specific binding conformation. For example, the compound (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348), which has a methyl group on the carbon adjacent to the amine, demonstrated high agonistic activity and selectivity for the human 5-HT2C receptor. researchgate.net

N-Substitution: The primary amine of the ethanamine moiety is a common site for modification. Introducing alkyl groups (e.g., methyl, ethyl, propyl) on the nitrogen can modulate the amine's basicity (pKa) and its hydrogen bonding capacity, which is often critical for receptor interaction. Studies on 4-(2-aminoethyl)-5-hydroxyindole derivatives have explored N,N-di-n-propyl substitution, which is a common feature in dopaminergic agonists. nih.gov However, in this specific indole series, the substitution resulted in a low order of cardiovascular activity, independent of dopamine (B1211576) receptors. nih.gov

Stereochemical Influences on Activity

Stereochemistry is a critical factor that governs the biological activity of chiral molecules by affecting their interaction with stereoselective biological targets like enzymes and receptors. nih.gov If branching is introduced on the ethanamine side chain of 1H-Indole-4-ethanamine, 5-ethyl- analogues, a chiral center is created, leading to enantiomers that may exhibit different biological activities.

It is a well-established principle that different enantiomers of a drug can have different potencies, efficacies, and even different pharmacological actions. researchgate.net For instance, in studies of other chiral compounds, only isomers with a specific absolute configuration (e.g., (5S, αS)) displayed significant biological activity, suggesting that uptake might be mediated by stereoselective transport systems. nih.govresearchgate.net Molecular modeling can shed light on the structural and stereochemical requirements for an efficient interaction with a target, where one enantiomer fits the binding site more favorably than the other. nih.gov Therefore, for any chiral analogue of 1H-Indole-4-ethanamine, 5-ethyl-, it is essential to separate and evaluate the individual enantiomers to fully understand the SAR.

Correlation of Structural Modifications with Observed Biochemical and Biological Activity

The ultimate goal of SAR and SPR studies is to establish a clear correlation between specific structural changes and their effects on biological activity. This allows for the rational design of more potent and selective compounds.

For indole ethylamine derivatives, a primary SAR study revealed that a C6-bromo substitution combined with a 1,3-dicarbonyl-2-methine motif on the side chain could significantly enhance PPARα agonist activity. nih.govsemanticscholar.org In silico docking studies can support these experimental findings by showing that specific structural modifications improve the binding affinity to the target protein. nih.gov For example, one indole derivative showed a better binding affinity to PPARα than the commercial agonist fenofibrate, which correlated with its in vitro activity. nih.gov

Quantitative structure-activity relationship (QSAR) models can also be developed to mathematically describe the relationship between structural features and binding affinity. nih.gov Such models can predict the activity of new, unsynthesized compounds, thereby guiding further synthetic efforts. nih.gov

Table 2: Structure-Activity Relationship Summary for Indole Ethylamine Analogues

| Modification Site | Structural Change | Observed Effect on Activity | Target/Assay |

|---|---|---|---|

| Indole C6 | Addition of Bromine (Br) | Enhanced agonist activity | PPARα |

| Ethanamine Side Chain | Introduction of a methyl group on the α-carbon | High agonist activity and selectivity | 5-HT2C Receptor |

| Amino Group (N-terminus) | N,N-di-n-propyl substitution | Low cardiovascular activity; lack of dopaminergic activity | Dopamine Receptors |

These correlations are vital for transforming a lead compound like 1H-Indole-4-ethanamine, 5-ethyl- into a potential drug candidate by systematically optimizing its structure to achieve the desired biological profile.

Future Research Directions and Academic Applications

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of substituted tryptamines is a well-established field, yet the pursuit of novel, efficient, and environmentally benign synthetic routes remains a critical objective. Future research into the synthesis of 1H-Indole-4-ethanamine, 5-ethyl- will likely focus on moving beyond classical methods like the Speeter-Anthony synthesis, which, while reliable, often involve harsh reagents and multiple steps. acs.orgnih.gov

Promising directions include the adoption of modern catalytic systems. For instance, iridium-catalyzed enantioselective prenylation has been successfully applied to other tryptamines, offering a pathway to chiral derivatives that could be adapted for this compound. acs.org Furthermore, the development of one-pot reactions, such as the three-component condensation used to create tryptamine-thiazolidin-4-one derivatives, could significantly streamline the synthesis process. acs.org

A major thrust in contemporary chemical synthesis is sustainability. nih.gov Future synthetic strategies for 1H-Indole-4-ethanamine, 5-ethyl- should prioritize "green" chemistry principles. This involves using less hazardous solvents, reducing energy consumption, and minimizing waste. nih.gov Techniques such as flow chemistry and the use of biocatalysts or enzyme-mediated reactions, which can offer high selectivity under mild conditions, are particularly promising for developing sustainable production methods for this and related indole (B1671886) alkaloids.

| Synthetic Strategy | Potential Advantages | Relevant Precedents |

| Catalytic Allylic Substitution | High efficiency, potential for asymmetry | Iridium-catalyzed prenylation of tryptamines acs.org |

| One-Pot Condensation Reactions | Reduced step-count, increased efficiency | Synthesis of tryptamine-thiazolidin-4-one derivatives acs.org |

| Green Chemistry Approaches | Reduced environmental impact, improved safety | Use of green solvents and techniques for indole synthesis nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme-mediated synthesis of alkaloids |

Integration with Advanced Computational Design Principles

Computational chemistry offers powerful tools to predict the properties and interactions of novel molecules, thereby guiding synthetic efforts and biological screening. For 1H-Indole-4-ethanamine, 5-ethyl-, advanced computational design can be leveraged to explore its vast chemical space and potential biological activities before committing to laborious laboratory synthesis.

Molecular docking studies are a cornerstone of this approach. By modeling the interaction of 1H-Indole-4-ethanamine, 5-ethyl- with the binding sites of known tryptamine (B22526) targets, such as serotonin (B10506) receptors or enzymes like monoamine oxidase, researchers can generate hypotheses about its potential biological function. nih.govmdpi.com Similar computational studies have been used to design 5-substituted tryptamines as potential anti-migraine agents by developing a pharmacophore model that identifies key structural requirements for receptor affinity and selectivity. nih.gov This same methodology could be applied to predict the receptor binding profile of 1H-Indole-4-ethanamine, 5-ethyl-.

Beyond simple docking, quantitative structure-activity relationship (QSAR) models and all-atom molecular dynamics (MD) simulations can provide deeper insights. acs.orgnih.gov QSAR can correlate structural features of a series of derivatives with their biological activity, helping to prioritize the synthesis of the most promising candidates. MD simulations can reveal how the compound interacts with and modifies its environment, such as a lipid bilayer, which is crucial for understanding its ability to cross cell membranes and access transmembrane receptors. nih.gov

Discovery of Unexplored Biochemical Targets and Mechanisms

The core structure of tryptamine interacts with a wide array of biological targets. wikipedia.org While the primary targets for many psychedelic tryptamines are serotonin receptors (e.g., 5-HT2A, 5-HT1A), research has shown that tryptamine derivatives can also exhibit activity at other receptors and enzymes. wikipedia.orgnih.gov A key area of future research for 1H-Indole-4-ethanamine, 5-ethyl- is the systematic screening against a broad panel of biological targets to uncover its unique pharmacological profile.

Based on studies of related compounds, potential targets include:

Serotonin (5-HT) Receptors: Characterizing the binding affinity and functional activity at various 5-HT receptor subtypes is a primary goal. The substitution pattern on the indole ring significantly influences selectivity. For example, 4-substituted tryptamines often show high selectivity for 5-HT2A receptors, while 5-substituted compounds can have high affinities for multiple receptor types. nih.gov

Trace Amine-Associated Receptors (TAARs): Tryptamine itself is an agonist at TAAR1, a receptor involved in modulating monoaminergic systems. wikipedia.org Investigating the activity of 1H-Indole-4-ethanamine, 5-ethyl- at TAARs is a logical step.

Enzymes: Tryptamine derivatives have been identified as inhibitors of enzymes like acetylcholinesterase (AChE), monoamine oxidase (MAO-B), and cyclooxygenase (COX-2), which are relevant targets for neurodegenerative diseases like Alzheimer's. mdpi.com Other studies have designed indole derivatives to inhibit xanthine (B1682287) oxidase for the treatment of gout.

Uncovering the specific biochemical targets of this compound will elucidate its mechanism of action and pave the way for its potential therapeutic or academic applications.

| Potential Target Class | Specific Examples | Relevance |

| G-Protein Coupled Receptors | 5-HT Receptors (5-HT2A, 5-HT1A, etc.), TAAR1 | Neuromodulation, potential psychedelic or therapeutic effects wikipedia.orgnih.gov |

| Enzymes | Acetylcholinesterase (AChE), MAO-B, COX-2 | Neurodegenerative and inflammatory diseases mdpi.com |

| Ion Channels | Various neuronal ion channels | Regulation of neuronal excitability |

| Transporters | Serotonin Transporter (SERT) | Modulation of synaptic neurotransmitter levels nih.gov |

Development as a Research Tool for Neurobiological and Biochemical Studies

Once the biochemical targets and pharmacological activity of 1H-Indole-4-ethanamine, 5-ethyl- are characterized, it can be developed into a valuable research tool. Molecules with high affinity and selectivity for a specific receptor or enzyme are indispensable for probing biological systems.

If the compound demonstrates high selectivity for a particular receptor subtype, it could be used as a pharmacological probe to study the role of that receptor in specific neural circuits or behaviors. For example, a selective agonist or antagonist can be used in in vitro electrophysiology studies to understand how a receptor modulates neuronal firing, or in in vivo animal studies to investigate its role in processes like learning, memory, or mood. The study of tryptamine psychedelics in neuroimaging has already provided significant insights into brain connectivity and the neural correlates of consciousness. nih.govnih.gov

Furthermore, if 1H-Indole-4-ethanamine, 5-ethyl- is found to modulate a specific enzymatic pathway, it could be used as a tool to study the downstream consequences of that pathway's inhibition or activation in various cell models or tissues. For instance, novel tryptamine derivatives have been used to investigate their antitumor potential in various cancer cell lines. mdpi.com

Potential for Derivatization into Fluorescent Probes or Affinity Ligands

The ethylamine (B1201723) side chain of 1H-Indole-4-ethanamine, 5-ethyl- provides a convenient chemical handle for derivatization. This opens up the possibility of transforming the molecule into sophisticated research tools like fluorescent probes or affinity ligands.

Fluorescent Probes: By chemically attaching a fluorescent molecule (a fluorophore) to the amine group, a fluorescent probe can be created. The inherent fluorescence of the indole ring itself can also be utilized and enhanced through derivatization. nih.govnih.govmdpi.com Such probes are invaluable for visualizing the localization of the compound's target receptors in cells and tissues using techniques like fluorescence microscopy. This allows for high-resolution mapping of receptor distribution in different brain regions or subcellular compartments.

Affinity Ligands: The compound can be immobilized onto a solid support, such as a chromatography resin, to create an affinity chromatography column. youtube.com This technique is a powerful method for isolating and purifying the specific protein target of the ligand from a complex biological mixture, such as a cell lysate. nih.gov By passing the mixture through the column, the target protein binds to the immobilized ligand while other proteins wash away. This is a crucial step in target identification and validation, enabling further biochemical and structural characterization of the receptor or enzyme that interacts with 1H-Indole-4-ethanamine, 5-ethyl-.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Indole-4-ethanamine, 5-ethyl-, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or reductive amination of 5-ethylindole precursors. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic substitution at the indole C4 position .

- Catalysts : Acidic conditions (e.g., HCl) facilitate salt formation, improving stability during purification .

- Temperature control : Reflux setups (80–100°C) optimize intermediate formation while minimizing side reactions .

Q. How does the substitution pattern (5-ethyl, 4-ethanamine) affect this indole derivative’s physicochemical properties?

- Polarity : The ethyl group increases hydrophobicity (logP ~2.1), while the ethanamine side chain enhances water solubility at acidic pH .

- Electronic effects : The 5-ethyl group stabilizes the indole π-system, altering UV-Vis absorption (λmax ~280 nm) .

- Biological relevance : The 4-ethanamine moiety mimics neurotransmitters like serotonin, suggesting potential CNS activity .

Q. What analytical techniques are critical for purity assessment, and how are they validated?

- HPLC : Use a C18 column with mobile phase (acetonitrile:buffer, 70:30) to detect impurities (<0.5% area). Validate via spike-recovery tests (98–102% accuracy) .

- TGA/DSC : Monitor decomposition above 200°C to confirm thermal stability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

- Stepwise approach :

Verify experimental conditions : Ensure deuterated solvents (e.g., DMSO-d6) do not mask proton signals .

Cross-validate with DFT calculations : Compare experimental -NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) .

Iterative refinement : Adjust synthetic protocols if discrepancies suggest regioisomeric byproducts .

Q. What strategies optimize yield in large-scale synthesis while minimizing environmental impact?

- Green chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME), reducing toxicity and improving recyclability .

- Catalyst recycling : Immobilize Lewis acids (e.g., ZnCl2 on silica) to enable ≥5 reaction cycles without activity loss .

- Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of key intermediates .

Q. How to design a pharmacological assay to evaluate this compound’s serotonin receptor affinity?

- In vitro binding assays :

- Use CHO-K1 cells expressing human 5-HT2A receptors.

- Radioligand displacement (e.g., -ketanserin) with cold compound (IC50 determination) .

Q. How should researchers address variability in biological activity data across studies?

- Meta-analysis framework :

Standardize protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT vs. resazurin viability metrics) .

Control for batch effects : Use internal reference compounds in each experiment .

Data triangulation : Combine in vitro, in silico (molecular docking), and ex vivo (tissue bath) results to validate mechanisms .

Data Presentation & Ethical Compliance

Q. What statistical methods are recommended for dose-response studies?

- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 .

- Error reporting : Use 95% confidence intervals and standardized effect sizes (Cohen’s d) .

Q. How to ensure ethical compliance in studies involving human cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.